molecular formula C14H24N4O3S B6910314 N-[1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methanesulfonamide

N-[1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methanesulfonamide

Cat. No.: B6910314
M. Wt: 328.43 g/mol
InChI Key: LPOQXVATBUQMRE-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, a piperidine ring, and a methanesulfonamide group, making it a molecule of interest in various scientific and industrial applications.

Properties

IUPAC Name

N-[1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-9(2)13-12(10(3)15-16-13)14(19)18-7-5-6-11(8-18)17-22(4,20)21/h9,11,17H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOQXVATBUQMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C)C)C(=O)N2CCCC(C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole core, followed by further functionalization. The piperidine ring can be introduced through a cyclization reaction, and the methanesulfonamide group can be added using sulfonamide formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or piperidines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazole derivatives: Other compounds containing the pyrazole ring, such as indazole or pyrazolone derivatives.

  • Piperidine derivatives: Compounds with a piperidine ring, such as piperazine or morpholine derivatives.

  • Sulfonamide derivatives: Other sulfonamide compounds used in various applications.

Uniqueness: N-[1-(5-methyl-3-propan-2-yl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methanesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity compared to other similar compounds.

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